molecular formula C17H28N2O2 B7526331 N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide

N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B7526331
M. Wt: 292.4 g/mol
InChI Key: LOEBOZFYGAFGBX-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. BTCP has been extensively studied for its potential use in scientific research as it has shown to have significant effects on the central nervous system.

Mechanism of Action

N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide acts as a potent inhibitor of dopamine and norepinephrine transporters, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychoactive effects of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide. The exact mechanism of action of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide is not fully understood, but it is believed to involve the binding of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide to the transporters, which leads to their inhibition.
Biochemical and Physiological Effects:
N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have significant effects on the central nervous system. It has been shown to increase locomotor activity in animals, which is indicative of its psychoactive effects. N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide has also been shown to increase the levels of dopamine and norepinephrine in the brain, which is responsible for its stimulant effects. Additionally, N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have analgesic effects, which may be due to its effects on the reward system in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide has been extensively studied, and its effects on the central nervous system are well-documented. However, one of the limitations of using N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its psychoactive effects, which may make it difficult to interpret the results of experiments. Additionally, the exact mechanism of action of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide. One area of research could focus on the development of new synthetic methods for N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide that are more efficient and cost-effective. Another area of research could focus on the development of new psychoactive drugs that are based on the structure of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide. Additionally, further research could be conducted to better understand the mechanism of action of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide and its effects on the central nervous system. Finally, more studies could be conducted to investigate the potential therapeutic applications of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide, such as its use as an analgesic or in the treatment of certain psychiatric disorders.

Synthesis Methods

The synthesis of N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide involves the reaction between 1-benzylpiperidin-4-one and 2-methylcyclohexanone in the presence of sodium borohydride. The resulting product is then treated with trifluoroacetic acid to yield N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide. This synthetic method has been well-established and has been used in various studies to produce N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide in large quantities.

Scientific Research Applications

N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide has been widely used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has been shown to have significant effects on dopamine and norepinephrine transporters, which are responsible for regulating the levels of these neurotransmitters in the brain. N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide has also been used to study the effects of psychoactive drugs on the reward system in the brain.

properties

IUPAC Name

N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-11(2)17(21)19-7-5-14(6-8-19)18-16(20)15-10-12-3-4-13(15)9-12/h11-15H,3-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEBOZFYGAFGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC(=O)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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